N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide
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Overview
Description
N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide is a complex organic compound with the molecular formula C19H23N3O3S2 and a molecular weight of 405.53422 g/mol . This compound is characterized by its unique structure, which includes an ethyl group, an isobutyrylamino group, and a phenylbenzenesulfonamide moiety.
Preparation Methods
The synthesis of N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in specific functional groups, leading to variations in their chemical and biological properties.
Sulfonamide derivatives: These compounds share the sulfonamide moiety but may have different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H23N3O3S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[[4-[ethyl(phenyl)sulfamoyl]phenyl]carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H23N3O3S2/c1-4-22(16-8-6-5-7-9-16)27(24,25)17-12-10-15(11-13-17)20-19(26)21-18(23)14(2)3/h5-14H,4H2,1-3H3,(H2,20,21,23,26) |
InChI Key |
JKJSQQAITVMZIY-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C(C)C |
Origin of Product |
United States |
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